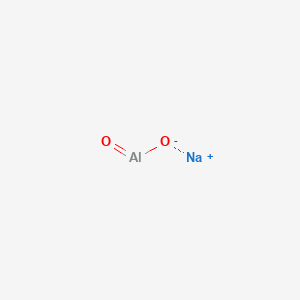
Sodium;oxido(oxo)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium aluminate can be synthesized by dissolving aluminum hydroxide (Al(OH)3) in a caustic soda (NaOH) solution. The reaction typically occurs at temperatures near the boiling point of the solution . The process can be represented by the following equation: [ \text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, sodium aluminate is produced by reacting aluminum hydroxide with a concentrated sodium hydroxide solution. The mixture is heated in steam-heated vessels made of nickel or steel until a pulp forms. The final mixture is then cooled, resulting in a solid mass containing about 70% sodium aluminate. This product is further dehydrated in a rotary oven to achieve a composition of 90% sodium aluminate and 1% water .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium aluminate undergoes various chemical reactions, including:
Oxidation: Sodium aluminate can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form elemental aluminum.
Substitution: Sodium aluminate can react with acids to form aluminum salts and sodium salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas or carbon.
Substitution: Typically involves acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Elemental aluminum (Al)
Substitution: Aluminum chloride (AlCl3) and sodium chloride (NaCl) when reacting with hydrochloric acid.
Applications De Recherche Scientifique
Sodium aluminate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of aluminum hydroxide.
Biology: Employed in the preparation of certain biological buffers and solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in water treatment to remove impurities, in paper manufacturing to improve paper quality, and as a concrete accelerator to enhance the setting time of concrete
Mécanisme D'action
The mechanism of action of sodium aluminate in various applications involves its ability to form aluminum hydroxide, which acts as a coagulant in water treatment and as a binding agent in concrete. In water treatment, sodium aluminate reacts with dissolved impurities to form insoluble precipitates that can be easily removed. In concrete, it accelerates the hydration process, leading to faster setting and increased strength .
Comparaison Avec Des Composés Similaires
Sodium aluminate can be compared with other similar compounds such as:
Calcium aluminate (CaAl2O4): Used in refractory materials and as a cement additive.
Potassium aluminate (KAlO2): Employed in water treatment and as a catalyst in organic synthesis.
Lithium aluminate (LiAlO2): Utilized in nuclear reactors and as a ceramic material.
Uniqueness: Sodium aluminate is unique due to its high solubility in water and its ability to form stable solutions, making it highly effective in water treatment and industrial applications .
Propriétés
Formule moléculaire |
AlNaO2 |
|---|---|
Poids moléculaire |
81.970 g/mol |
Nom IUPAC |
sodium;oxido(oxo)alumane |
InChI |
InChI=1S/Al.Na.2O/q;+1;;-1 |
Clé InChI |
DEVGNDIPNXUFLZ-UHFFFAOYSA-N |
SMILES canonique |
[O-][Al]=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


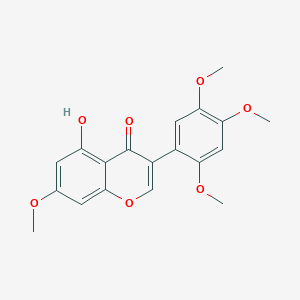
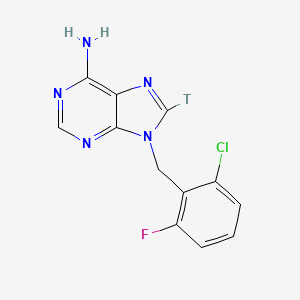

![5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B13396262.png)
![1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13396264.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13396268.png)
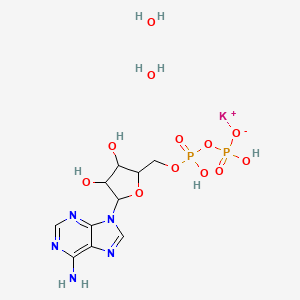
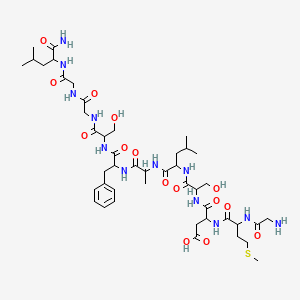
![5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid](/img/structure/B13396275.png)


![7-Fluoro-18-hydroxy-2-phenyl-9-oxa-1,15,22-triazatetracyclo[13.7.1.03,8.017,22]tricosa-3(8),4,6,11,17,20-hexaene-16,19-dione](/img/structure/B13396300.png)
![4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396306.png)

